Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate is a chemical compound with diverse applications in scientific research. Its multifunctional nature allows it to be utilized in various experiments, enabling scientists to explore its potential in fields such as medicine, materials science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with 1-hydroxycyclohex-2-en-1-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Cyclohex-2-en-1-one: A simpler compound with a cyclohexenone structure.
Uniqueness
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate is unique due to its combination of a sulfamoyl group and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-21-14(17)12-5-7-13(8-6-12)22(19,20)16-11-15(18)9-3-2-4-10-15/h3,5-9,16,18H,2,4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWSRANYICBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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